molecular formula C17H18ClN3O3 B3957288 1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B3957288
M. Wt: 347.8 g/mol
InChI Key: WKIRAWZPYNWBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine, commonly known as CNMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of CNMP is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. CNMP has also been shown to modulate the activity of certain neurotransmitters, including glutamate and GABA.
Biochemical and Physiological Effects:
CNMP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. CNMP has also been shown to decrease the levels of cortisol, a stress hormone, in the blood. Additionally, CNMP has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using CNMP in lab experiments is its high yield and relative stability. Additionally, CNMP has been shown to be effective in animal models, making it a promising candidate for further research. However, one limitation of using CNMP in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on CNMP. One area of research is to further elucidate its mechanism of action and how it affects neurotransmitter systems in the brain. Another area of research is to investigate its potential use as a diagnostic tool for certain cancers. Additionally, further research is needed to determine the safety and efficacy of CNMP in humans.

Scientific Research Applications

CNMP has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. CNMP has also been studied for its potential use as a diagnostic tool for certain cancers.

properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-17-5-3-2-4-15(17)19-8-10-20(11-9-19)16-12-13(18)6-7-14(16)21(22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIRAWZPYNWBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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